molecular formula C12H7N3S B10843087 3-Isothiocyanato-9H-beta-carboline

3-Isothiocyanato-9H-beta-carboline

Cat. No.: B10843087
M. Wt: 225.27 g/mol
InChI Key: NEOUOHDNZDRDNJ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-9H-beta-carboline is a compound that belongs to the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by the presence of an isothiocyanate group attached to the beta-carboline core structure. Beta-carbolines are a class of indole alkaloids that have been found in various natural sources, including plants, marine organisms, and mammals. They are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects .

Preparation Methods

The synthesis of 3-Isothiocyanato-9H-beta-carboline can be achieved through several methods. One common approach involves the reaction of beta-carboline with thiophosgene or its derivatives to introduce the isothiocyanate group. Another method involves the use of carbon disulfide and amines under basic conditions to form the isothiocyanate group . Industrial production methods often involve the use of microwave-assisted electrocyclic cyclization of heterotrienic aci forms of 3-nitrovinylindoles .

Chemical Reactions Analysis

3-Isothiocyanato-9H-beta-carboline undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include thiophosgene, carbon disulfide, and amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl isothiocyanate can lead to the formation of substituted beta-carbolines .

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-9H-beta-carboline involves its interaction with various molecular targets and pathways. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where it acts as an inhibitor . This interaction leads to the modulation of synaptic inhibition and has been linked to its neuroprotective effects. Additionally, the compound has been shown to interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its anti-cancer properties .

Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-isothiocyanato-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H7N3S/c16-7-14-12-5-9-8-3-1-2-4-10(8)15-11(9)6-13-12/h1-6,15H

InChI Key

NEOUOHDNZDRDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N=C=S

Origin of Product

United States

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